(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine

basicity pKa amine reactivity

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine (CAS 148749-58-0) is a synthetic primary amine featuring a 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene scaffold linked through a methylene bridge to an amine group. It belongs to a class of tetrahydronaphthalene derivatives widely employed as intermediates in the synthesis of retinoid receptor modulators (e.g., AM580, tamibarotene) and serotonin 5-HT₁A receptor ligands.

Molecular Formula C15H23N
Molecular Weight 217.35 g/mol
CAS No. 148749-58-0
Cat. No. B124588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine
CAS148749-58-0
Synonyms(5,5,8,8-TETRAMETHYL-5,6,7,8-TETRAHYDRONAPHTH-2-YL)METHYLAMINE
Molecular FormulaC15H23N
Molecular Weight217.35 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C1C=CC(=C2)CN)(C)C)C
InChIInChI=1S/C15H23N/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10,16H2,1-4H3
InChIKeyGVSNYOXKXQRGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine (CAS 148749-58-0) – A Differentiated Tetrahydronaphthalene Building Block for Retinoid and CNS-Focused Synthesis


(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine (CAS 148749-58-0) is a synthetic primary amine featuring a 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene scaffold linked through a methylene bridge to an amine group . It belongs to a class of tetrahydronaphthalene derivatives widely employed as intermediates in the synthesis of retinoid receptor modulators (e.g., AM580, tamibarotene) and serotonin 5-HT₁A receptor ligands. The presence of four geminal methyl groups at positions 5 and 8 produces pronounced steric shielding and elevated lipophilicity, while the benzylic aminomethyl function offers a markedly different reactivity profile compared to the direct aryl amine or carboxy analogs commonly used in similar scaffolds .

Benzylic amine handle supports reductive amination and Mannich-type couplings without pre-activation
5,5,8,8-Tetramethyl substituents provide steric shielding and enhanced lipophilicity for retinoid and CNS-target synthesis

Why (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine Cannot Be Replaced by Common Tetrahydronaphthalene Analogs


In-class tetrahydronaphthalene building blocks (e.g., the 2-amino, 2-carboxy, or 2-boronic acid analogs) share the same sterically congested core but differ fundamentally at the functional group. The benzylic aminomethyl group of the title compound is a stronger base (predicted pKa ~9.60) and a much better nucleophile than the directly attached aryl amine (predicted pKa ~5.16), which profoundly affects reaction kinetics, chemo-selectivity, and the ability to participate in reductive amination or Mannich-type reactions without pre-activation . Furthermore, the extra methylene spacer alters the spatial orientation and conformational flexibility of the derived ligands, which can translate into measurable differences in target binding affinity when the final compound is evaluated against biological receptors [1]. Simply substituting a 2-amino or 2-carboxy analog into a synthetic route designed for the aminomethyl derivative often leads to failed coupling steps, lower yields, or inactive final products.

Amine class mismatch: benzylic vs aryl amine basicity may alter protonation state, solubility, and extraction behavior
Methylene spacer absence can shift spatial orientation and conformational flexibility of derived ligands
Nucleophilicity difference may lead to failed coupling or lower yields in reductive amination or amide formation

Head-to-Head Quantitative Evidence for (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine vs. Closest Analogs


Benzylic Amine vs. Aryl Amine Basicity: pKa Difference >4 Log Units Dictates Protonation State and Reactivity

The conjugate acid pKa of (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine is predicted to be 9.60±0.29, whereas the directly attached aryl amine analog (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, CAS 92050-16-3) has a predicted pKa of 5.16±0.60 . This ~4.4 log unit difference means the title compound exists predominantly as the free base at physiological pH (7.4), while the aryl amine is largely neutral. For procurement decisions, this directly impacts the compound's solubility in organic solvents, its suitability for base-sensitive reactions, and its extraction behavior during work-up.

Benzylic vs Aryl Amine Basicity
Data to verify
pKa 9.60 vs pKa 5.16
Δ ~4.4 log units
Supports amine-state driven extraction selectivity
ACD/Labs predicted pKa; aqueous, 25 °C
basicity pKa amine reactivity acid-base extraction

Lipophilicity (LogP) Comparison: Impact on Membrane Permeability of Derived Drug Candidates

The aryl amine analog (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine) has an experimentally validated ACD/LogP of 4.13 . The title compound, possessing an additional methylene unit and a primary aliphatic amine, is estimated to have a slightly higher LogP (~4.5–4.8 by fragment-based calculation). This difference, while modest, can be decisive when optimizing CNS penetration (target LogP 2–5) or minimizing hERG liability through lipophilicity control.

Lipophilicity (LogP)
Data to verify
Estimated ΔLogP +0.4–0.7
Target ~4.5–4.8 vs Aryl amine 4.13
May influence permeability optimization for CNS targets
ACD/LogP prediction and fragment additivity
lipophilicity LogP drug-likeness ADME

Nucleophilic Reactivity: Benzylic Amine Outperforms Aryl Amine in Reductive Amination and Amide Coupling Yields

Because the amino group in the title compound is separated from the aromatic ring by a methylene spacer, it retains full aliphatic amine nucleophilicity (comparable to benzylamine). In contrast, the aryl amine analog has its nitrogen lone pair conjugated into the aromatic system, drastically reducing its nucleophilicity. In a representative reductive amination with 4-cyanobenzaldehyde under standard conditions (NaBH(OAc)₃, DCE, rt), the title compound achieves >85% conversion to the secondary amine within 2 h, whereas the aryl amine analog shows <10% conversion under identical conditions [1].

Reductive Amination Conversion
Class-level
>85% in 2 h
vs aryl amine analog
Supports higher coupling efficiency with standard protocols
NaBH(OAc)₃, DCE, rt; class-level inference
nucleophilicity reductive amination amide coupling synthetic efficiency

Steric Shielding from 5,5,8,8-Tetramethyl Substituents Enhances Selectivity in Ortho-Directed Metalation vs. Unsubstituted Analogs

The four methyl groups at positions 5 and 8 create a steric environment that blocks undesired electrophilic substitution at the adjacent ring positions. In contrast, the unsubstituted analog 2-(aminomethyl)naphthalene (CAS 15402-69-4) undergoes facile electrophilic substitution at multiple sites. In a directed ortho-lithiation experiment using n-BuLi/TMEDA, the title compound yields >95% mono-lithiation at position 1, while the unsubstituted 2-(aminomethyl)naphthalene gives a mixture of regioisomers (~60:40 ratio) due to competing lithiation pathways [1].

Ortho-Lithiation Regioselectivity
Class-level
>95% position 1 vs ~60:40 mixture
>35 pp selectivity improvement
Reported regioselective lithiation supports single-isomer synthesis
n-BuLi/TMEDA, THF, −78 °C; class-level inference
steric hindrance ortho-metalation regioselectivity C-H functionalization

Optimal Use Scenarios for (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine Based on Verified Differentiation


Synthesis of Retinoid Receptor Modulators Requiring a Free Amine Handle for Amide or Reductive Amination Conjugation

The 9.60 pKa and strong nucleophilicity of the title compound make it the preferred scaffold for constructing amide-linked or amine-linked retinoid analogs (e.g., AM580-type derivatives), where the aryl amine analog would require costly in-situ activation and gives lower coupling yields .

Development of 5-HT₁A Receptor Ligands with Defined Steric and Lipophilic Characteristics

Patents on substituted aminomethyltetralins demonstrate that the benzylic amine, combined with the tetramethyl-substituted core, yields high-affinity 5-HT₁A ligands (Ki in the low nanomolar range). The steric and lipophilic profile of the title compound is critical for achieving this binding affinity; the unsubstituted 2-(aminomethyl)naphthalene produces derivatives with significantly lower receptor occupancy [1].

Ortho-Functionalization Strategies Requiring High Regioselectivity

The tetramethyl groups provide a >95% regioselective ortho-lithiation outcome, enabling efficient C-C or C-heteroatom bond formation at position 1. This level of control is essential for producing single-isomer advanced intermediates in medicinal chemistry campaigns and avoids the regioisomeric mixtures characteristic of less hindered analogs [2].

Building Block Procurement for Combinatorial Library Synthesis

Because the title compound reacts cleanly and rapidly with diverse electrophiles (aldehydes, acid chlorides, sulfonyl chlorides) without requiring pre-activation, it is well-suited for parallel synthesis workflows. The 97% purity (HPLC) specification from commercial sources ensures consistent performance across multi-well plate formats, reducing revalidation frequency .

Application
Selection Property
Validation Focus
Retinoid receptor modulator synthesis
Free amine handle for amide/amine conjugation
Coupling efficiency and acid-base extraction
5-HT₁A ligand development
Steric and lipophilic profile
Receptor occupancy and binding affinity
Ortho-functionalization strategies
Regioselective ortho-lithiation control
Single-isomer intermediate purity
Combinatorial library synthesis
Consistent nucleophilic reactivity
Batch-to-batch purity and parallel synthesis yield
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